molecular formula C10H6O6 B13697955 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B13697955
M. Wt: 222.15 g/mol
InChI Key: HGXKTBKFPFARKV-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid (CAS 35811-69-9) is a chromone derivative that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Chromones are recognized as privileged structures in the development of bioactive molecules due to their wide range of pharmacological properties . This compound is a key synthon for the synthesis of various derivatives, particularly chromone-2-carboxamides, which are investigated as potential multitarget-directed ligands for complex pathologies like neurodegenerative diseases . Research indicates that chromone-based compounds exhibit diverse activities, including anticancer effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and antioxidant properties . The carboxylic acid functional group at the 2-position makes this building block highly suitable for further chemical modifications via amide bond formation or other conjugations, enabling the creation of libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dihydroxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c11-4-1-5(12)9-6(13)3-8(10(14)15)16-7(9)2-4/h1-3,11-12H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKTBKFPFARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation and Cyclization Approaches

The core chromene scaffold, including 5,7-dihydroxy-4-oxo-4H-chromene-2-carboxylic acid, is commonly synthesized via condensation reactions involving resorcinol derivatives and aldehydes or malononitrile derivatives, followed by cyclization.

  • One-pot synthesis using substituted resorcinols and 2-benzylidene malononitriles: This method employs calcium hydroxide as a base catalyst in methanol at room temperature, yielding high product output with excellent purity. The reaction proceeds through Michael and Knoevenagel condensation steps, followed by ring closure to form the chromene structure.

  • Multi-component condensation: A three-component reaction of resorcinol, aromatic aldehydes, and malononitrile under reflux in ethanol with diethylamine as a catalyst is effective for synthesizing 4H-chromene derivatives. This method is versatile and adaptable to various substitutions on the aromatic ring.

  • Base-catalyzed condensation with organo-base catalysts: Use of 2-aminopyridine or amino-functionalized silica gel as catalysts in aqueous or organic solvents has been shown to enhance reaction rates and yields while maintaining green chemistry principles. These catalysts facilitate the condensation and cyclization steps efficiently, producing the chromene core in good yields (87–96%).

Green and Catalytic Synthetic Routes

The trend toward environmentally benign and sustainable synthesis has led to the development of several green catalytic methods:

  • Nitrophenylboronic acid catalysis: This green catalyst promotes multi-component condensation of phenols, malononitrile, and aromatic aldehydes in ethanol under mild conditions, yielding 2-amino-4H-chromenes with excellent yields and minimal byproducts.

  • Baker’s yeast catalysis: A biocatalytic approach using baker’s yeast at room temperature and natural pH enables the synthesis of substituted 2-amino-4H-chromenes with good yields, highlighting the potential for sustainable synthesis without harsh chemicals.

  • Ultrasonic-assisted synthesis: Potassium titanium oxalate dihydrate as a catalyst under ultrasonic irradiation (40 kHz, 40°C) accelerates the reaction and improves yields compared to conventional heating methods, reducing reaction time to approximately 15 minutes.

  • Metal-organic frameworks (MOF-5) catalysis: This catalyst facilitates one-pot multicomponent reactions involving aromatic aldehydes, malononitrile, and 2-naphthol to efficiently produce chromene derivatives in short reaction times with excellent yields.

Microwave-Assisted and Chemical Modification Techniques

Microwave-assisted synthesis has been applied to chromene derivatives to enhance reaction efficiency:

  • Microwave heating for acetylated intermediates: Zhou et al. developed a method involving microwave heating to synthesize acetylated chromene intermediates, which can be further deprotected and modified chemically to yield hydroxylated chromene acids. This method achieves high yields (up to 98%) and purity, with controlled reaction times and temperatures.

  • Sequential alkylation and methylation: Chemical modifications such as benzylation and methylation of hydroxyl groups on the chromene ring have been performed using benzyl chloride and dimethyl sulfate in acetone with potassium carbonate and sodium hydrogen carbonate bases. These steps are carried out at controlled temperatures (40–50°C) over extended periods (up to 72 hours) with purification by flash column chromatography.

Palladium-Catalyzed Cross-Coupling and Advanced Synthetic Routes

Advanced synthetic methods include palladium-catalyzed cross-coupling reactions to introduce various substituents on the chromene scaffold:

  • Suzuki-Miyaura cross-coupling: This palladium-catalyzed reaction allows for the formation of 2H/4H-chromene derivatives with retinoid hybrids and other functional groups. The reaction is typically conducted in tetrahydrofuran (THF) at low temperatures (−78°C to 25°C) followed by solvent exchange to dimethylformamide (DMF) for further processing.

  • Witting-Horner-Emmons reactions: These are used in combination with cross-coupling to build complex chromene derivatives with precise substitution patterns, enhancing biological activity potential.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yield (%) Advantages References
One-pot condensation Substituted resorcinols, 2-benzylidene malononitriles, Ca(OH)2 Room temperature, methanol High Simple, high yield, green
Multi-component condensation Resorcinol, aromatic aldehydes, malononitrile, diethylamine Reflux, ethanol High Versatile, adaptable
Amino-functionalized silica gel Silica gel catalyst 70°C, aqueous 87–96 Reusable catalyst, eco-friendly
Nitrophenylboronic acid catalysis Phenol, malononitrile, aromatic aldehydes Ethanol, mild conditions Excellent Mild, environmentally friendly
Baker’s yeast biocatalysis Malononitrile, salicylaldehyde, nitroalkanes Room temp, natural pH Good Biocatalytic, green synthesis
Ultrasonic-assisted synthesis Potassium titanium oxalate dihydrate 40 kHz, 40°C, 15 min Higher Fast, high yield
Microwave-assisted synthesis Acetylated precursors, benzyl chloride, bases 40–50°C, 24–72 h Up to 98 Rapid heating, high purity
Pd-catalyzed cross-coupling Pd(OAc)2, THF, DMF −78°C to 25°C High Complex substitution, functionalization

Research Findings and Practical Considerations

  • The choice of catalyst and reaction conditions significantly affects yield, purity, and environmental impact. Green catalysts such as nitrophenylboronic acid and biocatalysts like baker’s yeast offer sustainable alternatives to traditional bases and metal catalysts.

  • Microwave and ultrasonic methods reduce reaction times and energy consumption, improving process efficiency for scale-up applications.

  • Palladium-catalyzed cross-coupling expands the chemical space of chromene derivatives, enabling the synthesis of biologically active analogs with potential anticancer properties.

  • Purification typically involves flash column chromatography, and reaction monitoring is essential to optimize conditions for maximum yield and minimal byproducts.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at its hydroxyl and carboxyl groups, particularly under basic or catalytic conditions:

Table 1: Substitution Reactions and Conditions

Reactant/ReagentConditionsProduct/OutcomeYieldSource
Benzyl chlorideK₂CO₃, KI, dry acetone, 40–50°CBenzyl-protected derivatives at C-5/C-7-OH39–98%
Dimethyl sulfateNaHCO₃, benzyl triethyl ammonium chloride, acetoneMethylation at hydroxyl groups65–89%
Propargyl bromideK₂CO₃/acetone or NaH/DMFPropargyloxy substitution at C-7-OH80–96%

Key findings:

  • Selective benzylation occurs at phenolic hydroxyl groups under mild alkaline conditions .

  • Methylation with dimethyl sulfate requires phase-transfer catalysts for efficient O-methylation .

Cyclization and Ring Formation

The chromene backbone participates in cyclization reactions to form fused heterocycles:

Table 2: Cyclization Strategies

SubstrateCatalyst/ConditionsProductApplicationSource
Resorcinols + 2-Benzylidene malononitrilesCa(OH)₂, methanol, RT2-Amino-5-hydroxy-4H-chromenesAntibacterial agents
Alkynyl thioethers + o-hydroxybenzyl alcoholsRh(III) complex, acidic conditions2H-Chromene retinoid hybridsAnticancer research

Mechanistic insights:

  • Rhodium(III)-catalyzed cyclization proceeds via migratory insertion and β-hydride elimination .

  • Calcium hydroxide promotes one-pot cyclocondensation at room temperature .

Glycosylation and Conjugation

The carboxylic acid group enables conjugation with sugars, enhancing bioavailability:

Example reaction :
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid+UDP-glucuronic acidUGT enzyme6-[5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid\text{5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid} + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT enzyme}} \text{6-{[5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid}

Key data:

  • Glucuronidation occurs regioselectively at the C-3 hydroxyl group .

  • The product (PubChem CID 45782983) shows improved solubility for pharmacological studies .

Oxidation and Redox Behavior

The compound’s α,β-unsaturated ketone system undergoes oxidation:

Table 3: Oxidation Pathways

Oxidizing AgentConditionsOutcomeSource
O₂ (air)Alkaline aqueous solutionDegradation to phloroglucinol derivatives
H₂O₂/Fe²⁺Fenton-like conditionsRadical-mediated ring cleavage

Notable observations:

  • Autoxidation in basic media leads to chromene ring opening.

  • Reactive oxygen species (ROS) accelerate degradation, limiting stability under physiological conditions .

Scientific Research Applications

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Key Properties Biological Activity Reference
5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid 5-OH, 7-OH, 4-oxo, 2-COOH Not reported High polarity, antioxidant capacity, hydrogen-bonding capacity Antimicrobial, antitumor
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid 5-OCH₃, 7-OCH₃, 4-oxo, 2-COOH 241–243 Increased lipophilicity, enhanced P-glycoprotein modulation Potential chemosensitizer
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 7-OH, 4-oxo, 2-COOH Not reported Reduced antioxidant activity compared to dihydroxy analog Limited data
5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid 5-OH, 4-oxo, 2-COOH Not reported Moderate polarity, structural simplicity Synthetic intermediate
6-Methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide 6-CH₃, 4-oxo, 2-CONH-sulfonamide 307–308 Enhanced crystallinity, carbonic anhydrase inhibition Enzyme inhibition
7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid 7-OH, 8-C₃H₇, 4-oxo, 2-COOH Not reported Increased hydrophobicity due to propyl group Unspecified

Solubility and Pharmacokinetics

  • The dihydroxy-carboxylic acid derivative’s high polarity limits blood-brain barrier penetration but enhances renal excretion.
  • Methoxy and alkyl substitutions improve lipid solubility, favoring oral bioavailability and tissue distribution .

Key Research Findings

  • Antioxidant Capacity: The 5,7-dihydroxy substitution pattern is critical for free radical scavenging, as seen in flavonoids like quercetin .
  • Thermal Stability : High melting points (e.g., 264–266°C for 5,7-dimethyl-4-oxo analog) correlate with crystalline purity and stability .
  • Structure-Activity Relationships (SAR) :
    • Hydroxyl groups at positions 5 and 7 enhance hydrogen-bonding interactions with biological targets.
    • Carboxylic acid at position 2 improves solubility and enables derivatization into amides or esters for targeted delivery .

Biological Activity

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid, also known as chromone-2-carboxylic acid, has garnered attention in recent years for its diverse biological activities. This compound is a derivative of chromone, a class of compounds known for their pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has the molecular formula C10H6O6C_{10}H_6O_6 and features a chromene backbone with hydroxyl and carboxylic acid functional groups. This structure contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid can be attributed to several mechanisms:

  • Cholinesterase Inhibition :
    • The compound exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating AD. Studies have shown that derivatives of this compound have IC50 values for AChE inhibition as low as 0.07 µM, indicating potent activity .
  • Antioxidant Activity :
    • Antioxidant properties are crucial for protecting neuronal cells from oxidative stress, a significant contributor to neurodegeneration. The compound has demonstrated moderate to good antioxidant activity in various assays, including the ORAC-FL method. For instance, certain derivatives showed ORAC-FL values ranging from 2.10 to 2.30 Trolox equivalents .
  • Anti-Aggregation Properties :
    • The compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which form plaques in the brains of AD patients. The inhibition percentage for self-induced Aβ1-42 aggregation reached up to 59.2% for some derivatives, suggesting that structural modifications at the 7-position significantly enhance this activity .

Table 1: Biological Activities of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic Acid Derivatives

Compound DerivativeAChE IC50 (µM)Aβ Aggregation Inhibition (%)Antioxidant Activity (ORAC-FL)
Compound 490.0759.22.20
Compound 40Not reported58.22.10
Compound 33Not reported51.02.30

Case Study: Neuroprotective Effects

In a study involving K562 cells (a model for chronic myeloid leukemia), the compound showed no intrinsic toxicity at concentrations up to 3 µM while enhancing the uptake of pirarubicin (an anthracycline chemotherapy drug). This suggests potential applications in enhancing drug delivery in resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid?

Methodological Answer: A common approach involves hydrolysis of methoxy-protected precursors under basic conditions. For example, 5,7-dimethoxy derivatives can be treated with 10% NaHCO₃ at 80°C for 3 hours, followed by acidification with HCl to yield the target compound (95% yield). Purification via ethyl acetate extraction and drying over Na₂SO₄ is recommended . Alternative routes using phosphorus pentachloride for acyl chloride intermediates may also be explored for further functionalization .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and tautomeric forms. For instance, aromatic protons in similar chromene derivatives exhibit distinct splitting patterns (e.g., δ 6.86 ppm for CH-CO groups) .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity, particularly for detecting byproducts from incomplete deprotection or oxidation.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How should storage conditions be optimized to maintain compound stability?

Methodological Answer: Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of phenolic -OH groups. Avoid aqueous solutions at neutral or alkaline pH, as decarboxylation or hydroxyl group degradation may occur .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

Methodological Answer: Combine multiple techniques:

  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria). For example, potassium sulfonato derivatives crystallize in specific space groups, confirming coordination geometry .
  • 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals in crowded aromatic regions .

Q. What experimental strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for hydrolysis steps (e.g., from 3 hours to 30 minutes under controlled irradiation).
  • Flow Chemistry : Enhances mixing and heat transfer during acid chloride formation, minimizing side reactions .

Q. How can computational methods predict reactivity and biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For chromene derivatives, the C-2 carboxyl group often acts as a hydrogen bond donor in enzyme binding .
  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or NADPH oxidase using software like AutoDock Vina, guided by similar compounds' bioactivity data .

Q. What mechanisms underlie the compound’s coordination chemistry with metal ions?

Methodological Answer: Study chelation using:

  • Potentiometric Titrations : Determine stability constants with ions like K⁺ or Fe³⁺. The sulfonato group in related compounds forms stable coordination polymers, as shown by X-ray data .
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., shifts at 300–400 nm upon complexation).

Q. How can degradation pathways be systematically investigated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative agents (e.g., H₂O₂). Track decarboxylation via FT-IR loss of –COOH signals (1700 cm⁻¹) or LC-MS detection of CO₂ .
  • Isotopic Labeling : Use ¹³C-labeled carboxyl groups to trace degradation intermediates via NMR.

Q. What strategies validate the compound’s tautomeric forms in solution?

Methodological Answer:

  • Variable Temperature NMR : Observe signal splitting/merging to identify keto-enol equilibria.
  • pH-Dependent UV Spectroscopy : Monitor absorbance shifts (e.g., 250 nm vs. 320 nm) to map tautomer prevalence across pH 2–10 .

Q. How can bioactivity studies be designed to minimize false positives in antioxidant assays?

Methodological Answer:

  • Multi-Assay Cross-Validation : Combine DPPH radical scavenging, ORAC, and FRAP assays. For example, high antioxidant activity in one assay but moderate in others may indicate assay-specific interference (e.g., metal chelation in FRAP) .
  • LC-MS Metabolite Profiling : Identify degradation products during assays that might artificially inflate activity metrics.

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